3-(3,5-Di-tert-butyl-2-hydroxyphenyl)-2-oxopropanoic acid

Description

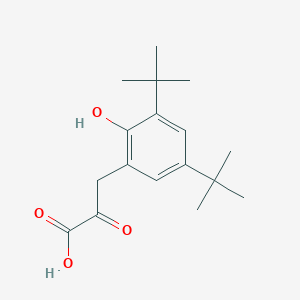

The compound 3-(3,5-Di-tert-butyl-2-hydroxyphenyl)-2-oxopropanoic acid is a phenolic derivative characterized by a 2-hydroxyphenyl group substituted with bulky tert-butyl groups at the 3- and 5-positions. Its structure combines steric hindrance from the tert-butyl groups with the electron-donating hydroxyl group, which may influence solubility, stability, and intermolecular interactions.

Properties

Molecular Formula |

C17H24O4 |

|---|---|

Molecular Weight |

292.4 g/mol |

IUPAC Name |

3-(3,5-ditert-butyl-2-hydroxyphenyl)-2-oxopropanoic acid |

InChI |

InChI=1S/C17H24O4/c1-16(2,3)11-7-10(8-13(18)15(20)21)14(19)12(9-11)17(4,5)6/h7,9,19H,8H2,1-6H3,(H,20,21) |

InChI Key |

LWHPQUGUMWJYAZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)CC(=O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Step 1: Michael Addition and 1,5-Hydrogen Migration

- Reactants : 2,6-di-tert-butylphenol and methyl acrylate.

- Catalyst : Sodium methanolate (NaOCH3), an inorganic base.

- Solvent : Methanol, which also acts as a medium for the base.

- Conditions :

- The 2,6-di-tert-butylphenol is dried and heated to 80–90 °C under vacuum to remove moisture and air.

- Nitrogen atmosphere is introduced to maintain inert conditions.

- Sodium methanolate is added, and the mixture is heated to approximately 120 °C to evaporate methanol.

- After cooling to about 60 °C, methyl acrylate is added dropwise over 1.5 hours while maintaining the temperature between 60–75 °C.

- The reaction mixture is then held at 80–85 °C for 2–3 hours.

- Finally, the temperature is raised again to 120 °C for 1–1.5 hours to complete the 1,5-hydrogen migration, yielding methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate.

Step 2: Acidification and Crystallization

- After reaction completion, the mixture is cooled to about 90 °C.

- Acetic acid (97%) is added to adjust the pH to 5–6, neutralizing the base.

- The mixture is then subjected to reflux with 85% alcohol (ethanol or methanol) for 30 minutes.

- After cooling slowly to 0 °C or below, crystallization occurs.

- The solid product is filtered, washed with 85% alcohol, and dried to obtain purified methyl ester.

Step 3: Hydrolysis to 3-(3,5-Di-tert-butyl-2-hydroxyphenyl)-2-oxopropanoic Acid

- The methyl ester can be hydrolyzed under acidic or basic conditions to yield the free acid.

- Common hydrolysis involves refluxing with aqueous acid (e.g., HCl) or base (e.g., NaOH) followed by acidification to precipitate the acid.

- The product is purified by recrystallization.

Representative Experimental Data (From Patent CN103664612A)

| Parameter | Value / Range | Notes |

|---|---|---|

| 2,6-Di-tert-butylphenol amount | 1.0 – 2.0 parts | Based on stoichiometry |

| Methyl acrylate amount | 0.5 – 1.0 parts | Added dropwise |

| Sodium methanolate catalyst | 0.1 – 0.2 parts | Catalytic amount |

| Initial drying temperature | 80 – 90 °C | Under vacuum 4-6.6 kPa |

| Michael addition temperature | 60 – 75 °C | Controlled during acrylate addition |

| Reaction holding temperature | 80 – 85 °C | 2–3 hours |

| Final reaction temperature | 120 °C | 1–1.5 hours for migration |

| pH adjustment | 5 – 6 | Using 97% acetic acid |

| Crystallization temperature | 0 °C or below | Slow cooling recommended |

Reaction Mechanism Insights

- The Michael addition involves nucleophilic attack of the phenol’s ortho position (activated by tert-butyl groups) on the β-carbon of methyl acrylate.

- The sodium methanolate base deprotonates the phenol, increasing nucleophilicity.

- The intermediate undergoes a 1,5-hydrogen shift (H-1,5 migration), rearranging to the more stable methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate.

- This rearrangement is crucial for positioning the keto group adjacent to the aromatic ring, forming the oxopropanoic acid skeleton after hydrolysis.

Alternative and Related Synthetic Routes

While the above method is the most documented, other synthetic approaches may involve:

- Direct oxidation of the methyl ester intermediate to the acid.

- Using different bases or solvents to optimize yield and purity.

- Employing protecting groups if functional group compatibility is an issue.

However, the Michael addition route remains preferred due to its straightforwardness and scalability.

Summary Table of Preparation Method

| Step | Description | Key Conditions | Outcome |

|---|---|---|---|

| 1. Drying and activation | Dry 2,6-di-tert-butylphenol under vacuum | 80-90 °C, vacuum 4-6.6 kPa | Removal of moisture and air |

| 2. Catalyst addition | Add sodium methanolate, heat to evaporate methanol | Stirring, heat to 120 °C | Activation of phenol for reaction |

| 3. Michael addition | Add methyl acrylate dropwise | 60-75 °C, 1.5 h addition, then 2-3 h hold at 80-85 °C | Formation of methyl ester intermediate |

| 4. Rearrangement | Heat to 120 °C for 1-1.5 h | Elevated temperature | 1,5-Hydrogen migration completes |

| 5. Acidification | Add acetic acid to pH 5-6 | ~90 °C, stirring 30 min | Neutralization and preparation for crystallization |

| 6. Crystallization | Reflux with 85% alcohol, cool to 0 °C | Reflux 30 min, slow cooling | Isolation of methyl ester |

| 7. Hydrolysis | Hydrolyze methyl ester to acid | Acid or base hydrolysis, then acidify | Final product: this compound |

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Di-tert-butyl-2-hydroxyphenyl)-2-oxopropanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures, pH, and solvent systems to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce new functional groups, leading to a variety of derivatives with different properties.

Scientific Research Applications

3-(3,5-Di-tert-butyl-2-hydroxyphenyl)-2-oxopropanoic acid has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of complex organic molecules and ligands for catalysis.

Medicine: Research explores its potential therapeutic applications, such as in drug development for various diseases.

Industry: It is utilized in the production of polymers, resins, and other industrial materials due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 3-(3,5-Di-tert-butyl-2-hydroxyphenyl)-2-oxopropanoic acid involves its interaction with molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage. It may also interact with enzymes and receptors, modulating their activity and influencing biological processes. The specific pathways involved depend on the compound’s structure and the context of its application.

Comparison with Similar Compounds

Comparison with Similar Compounds

Given the absence of direct data on 3-(3,5-Di-tert-butyl-2-hydroxyphenyl)-2-oxopropanoic acid in the provided evidence, comparisons must rely on structurally or functionally analogous compounds referenced in the materials. Below is an analysis of relevant compounds and methodologies:

(a) Ethyl 2-[3-(4-Benzoylphenylamino)-3-oxopropanamido]-4-phenylbutanoate (Compound 5)

- Synthesis Methodology: Compound 5 () is synthesized via carbodiimide-mediated coupling (EDCI/DIPEA) between 3-(4-benzoylphenylamino)-3-oxopropanoic acid and ethyl-2-homophenylalanine. This method is common in peptide and amide bond formation.

- Structural Contrast: Compound 5 contains an amide linkage and benzoylphenyl group, whereas the target compound features a phenolic hydroxyl group and α-keto acid. The tert-butyl substituents in the target compound likely enhance hydrophobicity compared to the benzoyl group in Compound 3.

(b) 3,6'-Disinapoyl Sucrose

- Functional Groups and Applications: This compound () includes multiple phenolic esters and is used in pharmacological, food, and cosmetic research. Its (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)-2-propenoic acid moieties share similarities with phenolic antioxidants. The target compound’s hydroxyl and α-keto acid groups may also confer antioxidant activity, but the tert-butyl groups could reduce solubility compared to the more polar disinapoyl sucrose.

- Synthetic Utility :

Both compounds may serve as intermediates. Disinapoyl sucrose is used as a reference standard and synthetic precursor (), while the target compound’s α-keto acid group might make it a candidate for enzymatic or metal-chelating studies.

(c) Crystallographic Analysis Considerations

- Structural Determination: SHELXT () is a tool for small-molecule crystallography.

Limitations of Available Evidence

The provided materials lack explicit data on this compound, including its synthesis, physicochemical properties, or biological activity. Comparisons are inferred from structurally distinct compounds (e.g., amides in , phenolic esters in ) and general methodologies (e.g., crystallography in ).

Data Table: Inferred Comparative Properties

Biological Activity

3-(3,5-Di-tert-butyl-2-hydroxyphenyl)-2-oxopropanoic acid is a synthetic organic compound recognized for its significant antioxidant properties . The compound's structure includes a phenolic group, which is crucial for its biological activity, particularly in neutralizing free radicals and mitigating oxidative stress in various biological systems. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 278.34 g/mol. Its structural features include bulky tert-butyl groups that enhance stability through steric hindrance and a hydroxyl group that contributes to its antioxidant capacity.

The primary mechanism by which this compound exerts its biological effects is through the donation of hydrogen atoms from its phenolic group. This action neutralizes free radicals, thus preventing oxidative damage to cellular components such as lipids, proteins, and DNA. The antioxidant activity is essential in various applications, including:

- Food preservation : Protecting food products from oxidative spoilage.

- Polymer stabilization : Enhancing the longevity and performance of polymer materials.

- Pharmaceuticals : Potential use in formulations aimed at reducing oxidative stress-related diseases.

Biological Activity and Applications

Recent studies have highlighted the compound's effectiveness in various biological contexts:

- Antioxidant Activity : Research indicates that the compound can significantly reduce oxidative stress markers in cell cultures and animal models .

- Cell Protection : In vitro studies show that it protects cells from apoptosis induced by oxidative stress, suggesting potential therapeutic applications in diseases characterized by oxidative damage .

- Metabolism Studies : A rat metabolism study identified fenozan acid as a urinary biomarker for exposure to similar compounds, indicating that metabolites of this compound may be used to assess human exposure levels .

Case Study 1: Antioxidant Efficacy in Cell Cultures

A study conducted on human liver cell lines demonstrated that treatment with this compound resulted in a significant decrease in reactive oxygen species (ROS) levels compared to untreated controls. The antioxidant enzyme activities (e.g., superoxide dismutase and catalase) were also elevated, supporting the compound's role in enhancing cellular defense mechanisms against oxidative stress.

Case Study 2: Application in Polymer Stabilization

In industrial applications, the compound has been tested as an additive in polymer formulations. Results showed that it effectively inhibited thermal degradation and oxidation during processing and storage, leading to improved product stability and longevity .

Comparative Analysis with Similar Compounds

The following table summarizes key characteristics of this compound compared to structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic acid | C15H22O3 | Lacks oxo group; used similarly as an antioxidant |

| Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate | C27H46O3 | Long-chain ester derivative; enhances solubility in non-polar solvents |

| 3-(3,5-Di-tert-butyl-2-hydroxyphenyl)propionic acid | C15H22O3 | Variation in hydroxy position; may exhibit different biological activities |

Q & A

Q. Basic

- NMR spectroscopy :

- ¹H NMR : Identify aromatic protons (δ 6.5–7.5 ppm) and tert-butyl groups (δ 1.3–1.5 ppm).

- ¹³C NMR : Confirm carbonyl (δ 170–210 ppm) and phenolic oxygen environments.

- Mass spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]⁺ at m/z 349.2) .

How can the antioxidant potential of this compound be systematically evaluated?

Q. Advanced

- DPPH assay : Prepare a 0.1 mM DPPH solution in methanol. Mix with the compound at varying concentrations (1–100 µM), incubate for 30 min, and measure absorbance at 517 nm. Compare IC₅₀ values with standards like Trolox .

- ORAC assay : Use fluorescein as a probe and AAPH as a peroxyl radical generator. Monitor fluorescence decay over 90 min .

What advanced methodologies are used to study environmental degradation pathways?

Q. Advanced

- HPLC-MS/MS : Track degradation products in simulated environmental matrices (e.g., water, soil) under UV light or microbial exposure.

- QSAR modeling : Predict biodegradability using software like EPI Suite, incorporating logP and pKa values derived from structural analogs .

How do tert-butyl substituents influence the compound’s reactivity in organic synthesis?

Q. Advanced

- Steric hindrance : Tert-butyl groups reduce electrophilic substitution on the aromatic ring, directing reactions to specific positions.

- Stabilization effects : Enhance radical scavenging activity by stabilizing phenoxyl radicals via resonance .

What are the challenges in scaling up synthesis while maintaining yield?

Q. Basic

- Optimizing reaction time and temperature : Use microwave-assisted synthesis for faster tert-butyl group introduction.

- Catalyst selection : Lewis acids (e.g., AlCl₃) improve Friedel-Crafts efficiency but require careful quenching to avoid side products .

How can computational chemistry aid in predicting biological interactions?

Q. Advanced

- Docking studies : Use AutoDock Vina to model interactions with target enzymes (e.g., COX-2 for anti-inflammatory activity).

- MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories in GROMACS .

What are the critical parameters for stability studies under varying storage conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.